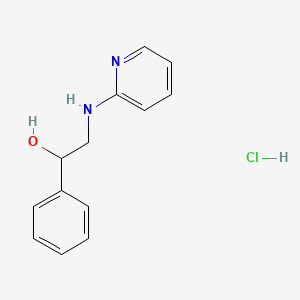

Phenyramidol Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenyl-2-(pyridin-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13;/h1-9,12,16H,10H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYDHUILGLWOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-43-2 | |

| Record name | Phenyramidol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyramidol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verbanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-[(2-pyridylamino)methyl]benzyl alcohol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYRAMIDOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M574V6XQH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenyramidol Hydrochloride: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyramidol Hydrochloride is a centrally-acting muscle relaxant and analgesic agent with a multifaceted mechanism of action. First described in the late 1950s, its primary therapeutic effects are attributed to the interruption of polysynaptic reflexes within the central nervous system. More recent investigations have unveiled a secondary anti-inflammatory component to its pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms, consolidating available preclinical and clinical data. While a wealth of clinical efficacy data exists, this guide also highlights the absence of detailed, publicly available quantitative data from modern molecular and electrophysiological assays.

Primary Mechanism of Action: Interruption of Spinal Polysynaptic Reflexes

The core mechanism of action for this compound lies in its ability to depress polysynaptic reflexes at the level of the spinal cord and brainstem.[1][2] This selective interruption of interneuronal pathways is responsible for its muscle relaxant properties.

Key Characteristics:

-

Central Action: Phenyramidol acts within the central nervous system, rather than directly on skeletal muscle fibers or the neuromuscular junction.[3]

-

Selective Depression: The drug primarily affects polysynaptic pathways, which are complex neural circuits involving one or more interneurons. Monosynaptic reflexes, such as the stretch reflex, are reportedly less affected.

-

Resultant Effect: By dampening the transmission of nerve impulses through these polysynaptic circuits, Phenyramidol reduces the hyperexcitability of motor neurons, leading to a decrease in muscle tone and spasm.

Proposed Signaling Pathway

While the precise molecular targets for its central activity have not been definitively elucidated in publicly available literature, the proposed pathway involves the modulation of interneuronal communication in the spinal cord.

Experimental Evidence and Methodologies

General Experimental Protocol: Evaluation of Muscle Relaxant Activity in Animal Models

-

Animal Model: Typically, studies would have utilized rodents (e.g., mice, rats) or rabbits.

-

Induction of Muscle Spasm/Hypertonia: A state of muscle rigidity or spasm would be induced, often through chemical means (e.g., strychnine) or electrical stimulation.

-

Drug Administration: this compound would be administered, often intraperitoneally (i.p.) or orally (p.o.), at varying doses. A control group would receive a vehicle.

-

Assessment of Muscle Relaxation: The degree of muscle relaxation would be quantified using methods such as:

-

Righting Reflex: The ability of an animal placed on its back to right itself. A delay or inability to do so indicates muscle relaxation.

-

Grip Strength: Measurement of the animal's ability to grip a wire or mesh.

-

Inclined Screen Test: The ability of an animal to remain on a screen tilted at a progressively steeper angle.

-

-

Data Analysis: The dose-response relationship would be determined, often calculating an ED50 (the dose required to produce the desired effect in 50% of the animals).

Secondary Mechanism of Action: Anti-Inflammatory Effects

More recent research has identified a significant anti-inflammatory component to Phenyramidol's mechanism of action, which contributes to its overall analgesic effect. This activity is primarily mediated through the balanced inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

-

Balanced Inhibition: Phenyramidol has been shown to provide balanced inhibition of both COX-1 and COX-2 enzymes.[1] This is in contrast to some non-steroidal anti-inflammatory drugs (NSAIDs) that are selective for one isoform.

-

Consequence of Inhibition: By inhibiting COX enzymes, Phenyramidol blocks the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.

-

Comparative Efficacy: In vitro and in vivo studies have suggested that the anti-inflammatory efficacy of Phenyramidol is comparable to that of ibuprofen (B1674241) and dexamethasone.[1]

Reduction of Pro-Inflammatory Cytokines

In addition to its effects on the COX pathway, Phenyramidol has been reported to significantly decrease the levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1] These cytokines play a crucial role in the propagation of the inflammatory cascade and the sensitization of nociceptors.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory actions of Phenyramidol can be visualized as a multi-pronged approach targeting key components of the inflammatory response.

Experimental Protocols for Anti-Inflammatory Activity

While specific protocols for Phenyramidol are not detailed in the available literature, standard in vitro and in vivo assays for assessing anti-inflammatory activity would have been employed.

In Vitro COX Inhibition Assay (General Protocol):

-

Enzyme Source: Purified COX-1 and COX-2 enzymes (e.g., from ram seminal vesicles for COX-1, and recombinant human or sheep placenta for COX-2).

-

Assay Method: A commercial fluorometric or colorimetric inhibitor screening kit is often used. These assays typically measure the peroxidase activity of COX in converting a probe into a measurable signal.

-

Procedure:

-

The enzyme is pre-incubated with various concentrations of this compound or a control inhibitor (e.g., ibuprofen).

-

The reaction is initiated by adding arachidonic acid.

-

The production of prostaglandin (B15479496) G2 (PGG2) or the subsequent conversion to PGH2 is measured by monitoring the fluorescence or absorbance of the probe.

-

-

Data Analysis: The concentration of Phenyramidol that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2 to determine potency and selectivity.

In Vivo Paw Edema Test (General Protocol):

-

Animal Model: Typically rats (e.g., Wistar or Sprague-Dawley).

-

Procedure:

-

Animals are pre-treated with oral or intraperitoneal doses of this compound, a positive control (e.g., dexamethasone), or vehicle.

-

After a set time, a phlogistic agent (e.g., carrageenan) is injected into the sub-plantar surface of one hind paw to induce inflammation and edema.

-

Paw volume is measured at various time points post-injection using a plethysmometer.

-

-

Data Analysis: The percentage inhibition of edema for the drug-treated groups is calculated relative to the vehicle-treated control group.

Other Potential Mechanisms

Some literature suggests potential interactions of Phenyramidol with central neurotransmitter systems, including serotonin (B10506) and norepinephrine. However, these interactions are not well-characterized, and no definitive data on receptor binding affinities or effects on reuptake transporters are publicly available. These potential mechanisms remain speculative without further detailed investigation.

Quantitative Data Summary

A significant limitation in the publicly available scientific literature is the absence of detailed quantitative pharmacological data for this compound. The tables below summarize the available efficacy data from clinical studies, as specific preclinical quantitative values (e.g., IC50, Ki, ED50) are not consistently reported in accessible sources.

Table 1: Summary of Clinical Efficacy for Analgesia

| Clinical Condition | Dosing | Efficacy Outcome | Reference |

| Painful Musculoskeletal Disorders | Oral or Intramuscular | Up to 94% improvement | [1] |

| Low Back and Musculoskeletal Pain | 400 mg, 2-3 times daily for 3-7 days | 89% of patients showed clinically significant improvement | [1] |

| Acute Spinal Muscle Spasm | 400 mg at 12-hour intervals | Statistically significant improvement in pain, spasm, and function | [1] |

| Severe Dysmenorrhea | 200-400 mg (max 3200 mg/day) | 87% "excellent" or "good" efficacy | [1] |

Table 2: Summary of Clinical Efficacy for Muscle Relaxation

| Administration Route | Efficacy Outcome | Reference |

| Intramuscular | 82.9% "excellent" and "good" muscle relaxant efficacy | [1] |

| Intravenous | 81% "excellent" and "good" degree of antispasmodic relief | [1] |

| Parenteral (Pediatric) | 89% "excellent-good" muscle relaxant efficacy | [1] |

Conclusion

This compound is a dual-action therapeutic agent, exerting its primary effects as a centrally-acting muscle relaxant through the depression of polysynaptic reflexes in the spinal cord and brainstem. This is complemented by a clinically significant anti-inflammatory mechanism involving balanced COX enzyme inhibition and a reduction in pro-inflammatory cytokines. While its clinical efficacy has been demonstrated in numerous studies since its introduction, a notable gap exists in the modern, quantitative characterization of its molecular interactions. Further research employing contemporary techniques such as receptor binding assays, ion channel electrophysiology, and detailed enzymatic kinetic studies would be invaluable to fully elucidate the precise molecular targets and to refine our understanding of this established therapeutic agent.

References

The Dawn of a Dual-Action Therapeutic: An In-depth Technical Guide to the Early Discovery and Synthesis of Phenyramidol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discovery and synthesis of Phenyramidol, a molecule that marked a significant advancement in the management of pain and muscle hypertonicity. First described in the late 1950s, Phenyramidol emerged as a novel therapeutic agent possessing both analgesic and muscle relaxant properties, a unique combination for its time. This document provides a comprehensive overview of its initial chemical synthesis, early pharmacological evaluation, and the preclinical data that established its clinical potential.

Discovery and Pharmacological Profile

Phenyramidol, chemically known as 2-(β-hydroxyphenethylamino)pyridine, was first reported in the scientific literature in 1959.[1][2][3][4][5] Early pharmacological studies, notably by O'Dell in 1960 and Batterman and colleagues in 1959, were instrumental in elucidating its unique dual-action profile.[6] These pioneering investigations revealed that Phenyramidol exhibited analgesic efficacy comparable to that of codeine, while also demonstrating significant muscle relaxant effects.[6]

The primary mechanism of action for its muscle relaxant properties was identified as the blockade of polysynaptic reflexes within the spinal cord and brainstem.[6][7][8] This selective action on interneuronal pathways was a key discovery, as it allowed for the reduction of muscle spasticity without significantly impairing voluntary muscle function.

Preclinical Efficacy and Toxicity

Early preclinical studies established the potency and safety profile of Phenyramidol. The following tables summarize the key quantitative data gathered from these initial investigations.

| Parameter | Species | Route of Administration | Value | Reference |

| Analgesic Potency | ||||

| ED₅₀ (Hot Plate Test) | Mouse | Oral | ~25 mg/kg | [6] |

| Muscle Relaxant Potency | ||||

| ED₅₀ (Inclined Screen) | Mouse | Oral | ~30 mg/kg | [6] |

| Acute Toxicity | ||||

| LD₅₀ | Mouse | Oral | 385 mg/kg | [6] |

| LD₅₀ | Mouse | Intravenous | 68 mg/kg | [6] |

Table 1: Preclinical Efficacy and Toxicity of Phenyramidol

| Clinical Study Parameter | Patient Population | Dosage | Efficacy Outcome | Reference |

| Analgesic Efficacy | Musculoskeletal Pain | 200-400 mg orally | Significant pain relief compared to placebo | [6] |

| Muscle Relaxant Efficacy | Musculoskeletal Spasm | 200-400 mg orally | Clinically observed muscle relaxation | [6] |

Table 2: Early Clinical Observations of Phenyramidol Efficacy

Chemical Synthesis

The initial synthesis of Phenyramidol, as described in the late 1950s, involves the reaction of 2-aminopyridine (B139424) with styrene (B11656) oxide. This reaction forms the core of the molecule's structure, creating the 2-(β-hydroxyphenethylamino)pyridine backbone.

General Synthesis Pathway

Caption: General synthesis pathway of Phenyramidol.

Experimental Protocol: Synthesis of 2-(β-hydroxyphenethylamino)pyridine (Phenyramidol)

The following is a generalized protocol based on descriptions from patent literature. The specific details from the original 1959 publication could not be accessed.

Materials:

-

2-Aminopyridine

-

Styrene Oxide

-

Anhydrous solvent (e.g., toluene, xylene)

Procedure:

-

A solution of 2-aminopyridine in an anhydrous solvent is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

-

Styrene oxide is added dropwise to the solution of 2-aminopyridine.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours.

-

The progress of the reaction is monitored by a suitable method (e.g., thin-layer chromatography).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude Phenyramidol is purified by recrystallization from an appropriate solvent (e.g., ethanol-water mixture) to afford the final product as a crystalline solid.

Pharmacological Evaluation: Experimental Protocols

The dual analgesic and muscle relaxant activities of Phenyramidol were established through a series of preclinical assays.

Analgesic Activity: Hot-Plate Test

The hot-plate test was a standard method used to assess the analgesic efficacy of centrally acting compounds.

Principle: This test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking, jumping) after drug administration indicates an analgesic effect.

Generalized Protocol:

-

Mice are individually placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

The latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

A baseline latency is determined for each animal before drug administration.

-

Phenyramidol or a vehicle control is administered (e.g., orally or intraperitoneally).

-

At a predetermined time after dosing (e.g., 30, 60, and 90 minutes), the hot-plate test is repeated, and the post-treatment latencies are recorded.

-

The percentage of maximum possible effect (%MPE) is calculated to quantify the analgesic activity.

Muscle Relaxant Activity: Inclined Screen Test

The inclined screen test was employed to evaluate the muscle relaxant properties of Phenyramidol.

Principle: This test assesses the ability of an animal to maintain its grip on an inclined screen. A drug-induced inability to stay on the screen for a set period is indicative of muscle relaxation.

Generalized Protocol:

-

A wire mesh screen is inclined at a specific angle (e.g., 60 degrees).

-

Mice are placed individually on the screen, and their ability to remain on the screen for a predetermined duration (e.g., 60 seconds) is observed.

-

Animals that successfully remain on the screen are selected for the study.

-

Phenyramidol or a vehicle control is administered to groups of mice.

-

At various time points after drug administration, the mice are re-tested on the inclined screen.

-

The number of animals in each group that fall off the screen is recorded, and the dose at which 50% of the animals fail the test (ED₅₀) is calculated.

Logical Workflow and Mechanism of Action

The discovery and early development of Phenyramidol followed a logical progression from chemical synthesis to pharmacological characterization.

References

- 1. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

Pharmacological Profile of Phenyramidol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyramidol hydrochloride is a centrally acting skeletal muscle relaxant with analgesic properties. First described in the late 1950s, it has been utilized for the symptomatic relief of painful musculoskeletal conditions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing detailed experimental methodologies, quantitative data, and visual representations of its pharmacological actions.

Introduction

Phenyramidol, chemically known as 2-(β-hydroxyphenethylamine)pyridine, is a non-narcotic agent that uniquely combines muscle relaxant and analgesic effects.[1] Its primary therapeutic application is in the management of pain associated with muscle spasms, such as in cases of lumbago, chronic back pain, and sports injuries.[2] Unlike many other muscle relaxants, Phenyramidol is reported to not produce significant drowsiness, making it a viable option for ambulatory patients.[3] This guide delves into the core pharmacological characteristics of this compound to provide a detailed understanding for scientific and drug development applications.

Mechanism of Action

This compound exerts its effects through the central nervous system. The primary mechanism involves the interruption of interneuronal and polysynaptic reflexes within the spinal cord and brainstem.[3][4][5] This selective depression of polysynaptic pathways leads to a reduction in skeletal muscle hypertonicity and spasms, without significantly affecting normal neuromuscular function.[6]

Selective Inhibition of Polysynaptic Reflexes

Electrophysiological studies have indicated that Phenyramidol selectively inhibits polysynaptic reflexes, while monosynaptic reflexes, such as the patellar reflex, remain largely unaffected.[7] This suggests that Phenyramidol's primary site of action is on the interneurons that form the polysynaptic arc, rather than directly on motor neurons or sensory afferents. The precise molecular target of Phenyramidol within this pathway has not been fully elucidated.

A proposed conceptual pathway for the mechanism of action of this compound is depicted below.

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its dual analgesic and muscle relaxant properties.

Analgesic Activity

The analgesic potency of Phenyramidol has been reported to be comparable to that of codeine in some preclinical models.[8] Clinical studies have demonstrated a significant reduction in pain scores in patients with acute musculoskeletal pain.[9]

Muscle Relaxant Activity

Phenyramidol's muscle relaxant effect is a result of its central action on polysynaptic reflexes. This leads to a decrease in muscle spasm and stiffness, thereby improving mobility.[10]

Pharmacokinetics

Absorption

Following oral administration, this compound is readily absorbed from the gastrointestinal tract.[3]

Distribution

Specific details on the volume of distribution and protein binding are not extensively documented in readily available literature.

Metabolism

Phenyramidol is metabolized in the liver, primarily through glucuronidation.[11] The resulting glucuronide conjugate is the principal metabolite.[3] Studies have shown that the parent molecule, rather than its metabolites, is responsible for the pharmacological activity.[6] Phenyramidol has been reported to inhibit the metabolism of other drugs, such as phenytoin (B1677684), tolbutamide, and bishydroxycoumarin.[3][10]

Excretion

The primary route of excretion for Phenyramidol and its metabolites is through the urine as the glucuronide conjugate.[3] A smaller proportion is also excreted in the feces.[3]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 40-45 minutes | [3] |

| Elimination Half-life (t1/2) | Approximately 11 hours | [3] |

Experimental Protocols

Analgesic Activity Assessment (Writhing Test)

This protocol is a standard method for evaluating the efficacy of peripherally and centrally acting analgesics.

-

Animals: Male Swiss albino mice.

-

Groups:

-

Vehicle control (e.g., saline).

-

This compound (various doses).

-

Positive control (e.g., codeine).

-

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The test compound, vehicle, or positive control is administered orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 30-60 minutes), a writhing-inducing agent (e.g., 0.6% acetic acid) is injected intraperitoneally.

-

The number of writhes (stretching of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 20 minutes).

-

-

Endpoint: The percentage inhibition of writhing compared to the vehicle control group is calculated.

Muscle Relaxant Activity Assessment (Rota-Rod Test)

The Rota-rod test is a standard method to assess motor coordination and the effects of muscle relaxants.

-

Apparatus: A rotating rod apparatus (Rota-rod).

-

Animals: Mice or rats.

-

Procedure:

-

Animals are trained to stay on the rotating rod for a set period (e.g., 5 minutes).

-

On the test day, baseline performance (time on the rod) is recorded.

-

The test compound or vehicle is administered.

-

At various time points after administration, the animals are placed back on the Rota-rod, and the time until they fall off is recorded.

-

-

Endpoint: A significant decrease in the time spent on the rod compared to baseline and the vehicle control group indicates muscle relaxant activity.

In Vitro Metabolism Study (Liver Microsomes)

This protocol provides a general framework for assessing the in vitro metabolism of Phenyramidol.

-

Materials:

-

Human or animal liver microsomes.

-

NADPH regenerating system (to support CYP450 activity).

-

UDPGA (for glucuronidation studies).

-

This compound.

-

-

Procedure:

-

Phenyramidol is incubated with liver microsomes in the presence of the appropriate cofactors at 37°C.

-

Aliquots are taken at various time points and the reaction is quenched (e.g., with cold acetonitrile).

-

Samples are centrifuged, and the supernatant is analyzed by a suitable analytical method (e.g., LC-MS/MS) to quantify the remaining parent drug and the formation of metabolites.

-

-

Endpoints:

-

Rate of disappearance of the parent drug to determine metabolic stability (half-life, intrinsic clearance).

-

Identification and quantification of metabolites.

-

Clinical Efficacy and Safety

A phase IV, open-label, non-comparative study by Shah et al. (2011) evaluated the efficacy and safety of this compound in patients with acute lumbago, integumental pain, and musculoskeletal pain.[9]

Clinical Efficacy Data

The primary efficacy endpoint was the change in the Numerical Pain Rating Scale (NPRS) score.

| Parameter | Result | Reference |

| Baseline NPRS Score (Mean) | 6.75 | [9] |

| End of Treatment NPRS Score (Mean) | 2.19 | [9] |

| Percentage Improvement in NPRS Score | 68% (p < 0.0001) | [9] |

| Clinically Meaningful Improvement (Investigator Assessment) | 89% of patients | [9] |

| Patient Assessment of Efficacy (Excellent/Good) | 81% of patients | [9] |

Safety and Tolerability

Phenyramidol is generally well-tolerated. The most common adverse events are gastrointestinal in nature.

| Adverse Event | Incidence | Reference |

| Nausea, Epigastric Distress, Pruritus | < 3% | [9] |

| Vomiting, Dizziness, Drowsiness, Weakness | < 1% | [9] |

In the study by Shah et al. (2011), 12 adverse events were recorded in 11% of patients, with 5 being laboratory-related (increased liver enzymes).[9] These elevations were not clinically significant and resolved after discontinuation of the drug.

Drug Interactions

This compound can inhibit the metabolism of several other drugs, potentially leading to increased plasma concentrations and an enhanced risk of toxicity.

-

Phenytoin: Elevated plasma concentrations of phenytoin have been reported in epileptic patients taking both drugs concurrently.[3]

-

Tolbutamide, Bishydroxycoumarin, Zoxazolamine, Pentobarbital: Phenyramidol is known to inhibit the metabolism of these compounds.[3]

Conclusion

This compound is a centrally acting muscle relaxant with concomitant analgesic properties. Its mechanism of action involves the selective inhibition of polysynaptic reflexes in the central nervous system. It is readily absorbed orally and primarily eliminated through renal excretion of its glucuronide metabolite. Clinical studies have demonstrated its efficacy in reducing pain associated with musculoskeletal disorders. While generally well-tolerated, it has the potential to interact with other medications through the inhibition of their metabolism. Further research to elucidate the precise molecular target of Phenyramidol could provide valuable insights into the modulation of spinal reflex pathways and aid in the development of novel therapeutics for pain and muscle spasticity.

References

- 1. scispace.com [scispace.com]

- 2. Analgesic effectiveness of this compound, a new aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [USAN] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. agilent.com [agilent.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS - AnalyteGuru [thermofisher.com]

- 8. Three different pharmacological efficacy in a single molecule- phenyramidol - MedCrave online [medcraveonline.com]

- 9. Pharmacology of phenyramidol (IN511) with emphasis on analgesic and muscle-relaxant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | TargetMol [targetmol.com]

The Structure-Activity Relationship of Phenyramidol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyramidol hydrochloride is a centrally acting skeletal muscle relaxant with notable analgesic properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Phenyramidol, its mechanism of action, and the experimental protocols used for its evaluation. While comprehensive quantitative SAR data for a wide range of Phenyramidol analogs is not extensively available in publicly accessible literature, this guide synthesizes the existing knowledge to elucidate the key structural determinants of its pharmacological activity. The document details the established experimental methodologies for assessing its muscle relaxant and analgesic effects and presents a logical model of its interaction with spinal cord signaling pathways.

Introduction

Phenyramidol, chemically known as 2-(β-hydroxyphenethylamine)pyridine, is a pharmaceutical agent recognized for its dual therapeutic actions as both a muscle relaxant and an analgesic.[1] First described in the late 1950s, it has been utilized for the symptomatic treatment of painful musculoskeletal conditions.[1] Unlike peripherally acting muscle relaxants, Phenyramidol exerts its effects on the central nervous system (CNS), specifically by inhibiting polysynaptic reflexes within the brain and spinal cord.[1][2] This central mechanism of action is responsible for reducing muscle hypertonia and alleviating associated pain. Pharmacological studies have indicated that the parent molecule itself, rather than its metabolites, is primarily responsible for the observed therapeutic effects.[1]

Chemical Structure and Core Pharmacophore

The chemical structure of this compound consists of a 2-aminopyridine (B139424) moiety linked to a 1-phenylethanol (B42297) group. The molecule possesses a chiral center at the benzylic carbon bearing the hydroxyl group.

Chemical Name: 1-phenyl-2-(pyridin-2-ylamino)ethanol;hydrochloride Molecular Formula: C₁₃H₁₅ClN₂O Molecular Weight: 250.72 g/mol

The core pharmacophore of Phenyramidol can be considered to comprise three key features:

-

The Phenyl Ring: This lipophilic group is likely involved in binding to a hydrophobic pocket within its target protein.

-

The Hydroxyl Group: The secondary alcohol is a potential hydrogen bond donor and acceptor, suggesting its involvement in specific polar interactions with the target.

-

The 2-Aminopyridine Moiety: This nitrogen-containing heterocycle is a key structural element. The amino group can act as a hydrogen bond donor, and the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor. The basicity of the pyridine ring may also play a role in its pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR)

-

The Phenyl Ring: Substitution on the phenyl ring could modulate the lipophilicity and electronic properties of the molecule, potentially affecting its ability to cross the blood-brain barrier and its binding affinity for the target. Electron-withdrawing or electron-donating groups at various positions would likely influence activity.

-

The Hydroxyl Group: Esterification or etherification of the hydroxyl group would likely diminish or abolish activity, indicating its critical role in hydrogen bonding. The stereochemistry at this chiral center is also expected to be important, with one enantiomer likely exhibiting greater potency than the other.

-

The Ethyl Linker: Altering the length of the two-carbon chain separating the phenyl and amino groups would likely impact the spatial arrangement of the key pharmacophoric features and could be detrimental to activity.

-

The Amino Group: N-alkylation or N-acylation of the secondary amine would alter its hydrogen bonding capacity and could affect its interaction with the target.

-

The Pyridine Ring: The position of the amino substituent on the pyridine ring is likely crucial. Modifications to the pyridine ring itself, such as the introduction of substituents or its replacement with other heterocyclic systems, would be expected to significantly impact biological activity.

Due to the lack of publicly available quantitative data for a series of Phenyramidol analogs, a structured table of IC₅₀ or ED₅₀ values cannot be provided at this time.

Mechanism of Action and Signaling Pathways

Phenyramidol functions as a centrally acting muscle relaxant by inhibiting polysynaptic reflexes in the spinal cord and brainstem.[1][2] Polysynaptic reflexes involve one or more interneurons interposed between the sensory (afferent) and motor (efferent) neurons. These pathways are crucial for the coordination of muscle activity and the maintenance of muscle tone.

The precise molecular targets of Phenyramidol within these pathways have not been fully elucidated. However, the mechanism is understood to involve the depression of neuronal activity within the spinal cord's internuncial neuron pools. This action dampens the transmission of nerve impulses that lead to excessive muscle contraction.

Below is a logical representation of a polysynaptic reflex arc and the putative site of action for a centrally acting muscle relaxant like Phenyramidol.

Experimental Protocols

The dual analgesic and muscle relaxant properties of Phenyramidol are evaluated using standard preclinical models. The following are detailed methodologies for key experiments.

Assessment of Muscle Relaxant Activity: The Rota-Rod Test

The Rota-rod test is a widely used method to assess motor coordination and the effects of muscle relaxant drugs in rodents.

| Parameter | Description |

| Apparatus | A rotating rod, typically with a diameter of 3-5 cm for rats, divided into compartments to allow for the simultaneous testing of multiple animals. The speed of rotation is adjustable. |

| Animals | Male Wistar rats or Swiss albino mice are commonly used. Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment. |

| Procedure | 1. Training: Animals are trained to stay on the rotating rod at a constant low speed (e.g., 5-10 rpm) for a set period (e.g., 2-5 minutes) for 2-3 consecutive days. Animals that fail to meet the training criteria are excluded. 2. Dosing: Animals are fasted overnight before the experiment and are then administered this compound or the vehicle control (e.g., saline) via oral gavage or intraperitoneal injection. 3. Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the animals are placed on the Rota-rod, which is set to rotate at a constant speed (e.g., 15-20 rpm) or with accelerating speed. 4. Measurement: The latency to fall off the rod is recorded for each animal, with a pre-defined cut-off time (e.g., 180 seconds). A decrease in the latency to fall compared to the vehicle-treated group indicates muscle relaxant activity. |

| Data Analysis | The mean latency to fall for each treatment group is calculated and compared using statistical methods such as ANOVA followed by a post-hoc test. |

Assessment of Analgesic Activity: The Hot Plate Test

The hot plate test is a classic method for evaluating the central analgesic effects of drugs by measuring the latency of the animal's response to a thermal stimulus.

| Parameter | Description |

| Apparatus | A metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to keep the animal on the plate. |

| Animals | Male Swiss albino mice are frequently used. |

| Procedure | 1. Temperature Setting: The hot plate is maintained at a constant temperature, typically 55 ± 0.5°C. 2. Baseline Latency: Each mouse is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage. 3. Dosing: Animals are administered this compound or the vehicle control. 4. Post-Dosing Latency: The reaction time on the hot plate is measured again at different time intervals after drug administration (e.g., 30, 60, 90 minutes). 5. Measurement: An increase in the reaction time compared to the baseline and the vehicle-treated group indicates an analgesic effect. |

| Data Analysis | The mean reaction latencies for each group are calculated. The percentage of the maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Statistical significance is determined using appropriate tests like the t-test or ANOVA. |

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like Phenyramidol.

Conclusion

This compound remains a compound of interest due to its dual analgesic and muscle relaxant properties mediated through a central mechanism of action. While a detailed quantitative SAR is not extensively documented, the core pharmacophore consisting of a phenyl ring, a hydroxyl group, and a 2-aminopyridine moiety appears essential for its activity. The inhibition of polysynaptic reflexes in the spinal cord is the primary mechanism underlying its therapeutic effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Phenyramidol and the development of novel centrally acting muscle relaxants. Future research focusing on the synthesis and evaluation of a systematic series of analogs is warranted to fully elucidate the quantitative SAR and to identify the specific molecular targets of this drug.

References

In Vitro Characterization of Phenyramidol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyramidol Hydrochloride is a centrally acting skeletal muscle relaxant with analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, focusing on its mechanism of action, relevant biochemical and cellular assays, and the signaling pathways it modulates. While quantitative data on its in vitro activity is limited in publicly available literature, this guide synthesizes the current qualitative understanding and provides detailed experimental protocols for its characterization.

Introduction

This compound, chemically known as α-[(2-Pyridinylamino)methyl]benzenemethanol hydrochloride, is recognized for its dual therapeutic effects as a muscle relaxant and analgesic.[1] Its primary mechanism of action is understood to be the interruption of inter-neuronal and polysynaptic reflexes within the spinal cord and brainstem, which distinguishes it from peripherally acting muscle relaxants.[1] Additionally, emerging evidence suggests that Phenyramidol possesses anti-inflammatory properties, contributing to its overall therapeutic profile.[1] This document serves as a technical resource for researchers and drug development professionals, outlining the key in vitro methodologies to further elucidate the pharmacological characteristics of this compound.

Mechanism of Action

The in vitro characterization of this compound has pointed towards a multi-faceted mechanism of action, primarily centered on the central nervous system and inflammatory pathways.

Inhibition of Polysynaptic Reflexes

The principal muscle relaxant effect of Phenyramidol is attributed to its ability to block polysynaptic reflexes in the central nervous system.[1] This action is believed to occur through the depression of neuronal excitability at the level of the spinal cord and brainstem, reducing the transmission of nerve impulses that lead to muscle spasms.

Anti-Inflammatory Activity

Recent studies have indicated that Phenyramidol exhibits anti-inflammatory effects. This activity is reportedly mediated through a balanced inhibition of cyclooxygenase (COX) enzymes, with an efficacy comparable to that of Ibuprofen and Dexamethasone.[1] Furthermore, Phenyramidol has been shown to significantly decrease the levels of pro-inflammatory cytokines, specifically Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1]

Quantitative Data

Table 1: Cyclooxygenase (COX) Enzyme Inhibition

| Enzyme | Test System | This compound IC50 | Reference Compound | Reference Compound IC50 |

| COX-1 | Data not available | Data not available | e.g., Ibuprofen | Data not available |

| COX-2 | Data not available | Data not available | e.g., Ibuprofen | Data not available |

Table 2: Pro-Inflammatory Cytokine Inhibition

| Cytokine | Cell Line | Stimulation Agent | This compound IC50 |

| IL-1β | Data not available | e.g., LPS | Data not available |

| TNF-α | Data not available | e.g., LPS | Data not available |

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments relevant to the characterization of this compound.

Cyclooxygenase (COX) Inhibition Assay

This assay is designed to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Objective: To quantify the 50% inhibitory concentration (IC50) of this compound for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

This compound stock solution

-

Control inhibitors (e.g., Ibuprofen, Celecoxib)

-

Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Prepare serial dilutions of this compound and control inhibitors.

-

In a microplate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

Add the diluted this compound or control inhibitor to the wells.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping agent (e.g., a solution of HCl).

-

Measure the concentration of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for COX Inhibition Assay.

Pro-Inflammatory Cytokine Release Assay

This cell-based assay measures the ability of this compound to inhibit the release of IL-1β and TNF-α from immune cells.

Objective: To determine the IC50 of this compound for the inhibition of IL-1β and TNF-α release from stimulated macrophages.

Materials:

-

Human or murine macrophage cell line (e.g., THP-1 or RAW 264.7)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) for cell stimulation

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

ELISA kits for human or murine IL-1β and TNF-α

Procedure:

-

Culture macrophage cells to an appropriate density in a multi-well plate.

-

If using THP-1 cells, differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the diluted this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated and vehicle-treated controls.

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentrations of IL-1β and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine release for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for Cytokine Release Assay.

In Vitro Spinal Cord Neuron Activity Assay

This electrophysiological assay can be used to investigate the direct effects of this compound on the firing properties of spinal cord neurons.

Objective: To assess the effect of this compound on the excitability and action potential firing of isolated spinal cord neurons.

Materials:

-

Isolated spinal cord neurons from an appropriate animal model (e.g., rodent)

-

Artificial cerebrospinal fluid (aCSF)

-

Patch-clamp electrophysiology setup (amplifier, micromanipulators, data acquisition system)

-

Glass micropipettes for recording

-

This compound stock solution

Procedure:

-

Prepare acute spinal cord slices or dissociated neuronal cultures.

-

Transfer the preparation to a recording chamber continuously perfused with aCSF.

-

Establish a whole-cell patch-clamp recording from a spinal cord neuron.

-

Record baseline neuronal activity, including resting membrane potential and spontaneous firing.

-

Apply depolarizing current injections to elicit action potential firing and record the firing frequency and pattern.

-

Perfuse the recording chamber with aCSF containing a known concentration of this compound.

-

Repeat the recording of baseline activity and evoked firing in the presence of the drug.

-

Wash out the drug by perfusing with normal aCSF and record any recovery of neuronal activity.

-

Analyze changes in resting membrane potential, input resistance, action potential threshold, and firing frequency in response to this compound.

Signaling Pathways

Based on its known mechanisms of action, this compound is believed to modulate the following signaling pathways.

Polysynaptic Reflex Pathway

Phenyramidol acts on interneurons within the spinal cord to inhibit the transmission of signals in polysynaptic reflex arcs. This leads to a reduction in the excitability of motor neurons and subsequent muscle relaxation.

References

Phenyramidol Hydrochloride: A Technical Deep Dive into its Central and Peripheral Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyramidol hydrochloride is a centrally acting skeletal muscle relaxant with analgesic properties that has been in clinical use for several decades.[1][2] This technical guide provides a comprehensive analysis of its mechanism of action, with a particular focus on delineating its central versus peripheral effects. Drawing upon available preclinical and clinical data, this document summarizes pharmacokinetic and pharmacodynamic properties, outlines conceptual experimental protocols for its evaluation, and visually represents its mechanism of action through signaling pathway diagrams. The evidence strongly supports that phenyramidol's therapeutic effects are mediated through the inhibition of polysynaptic reflexes within the central nervous system, with minimal to no significant peripheral activity.

Introduction

Phenyramidol, a derivative of 2-aminopyridine, is a non-narcotic agent recognized for its dual therapeutic actions as both a muscle relaxant and an analgesic.[3][4] First described in the late 1950s, it has been utilized for the symptomatic relief of painful musculoskeletal conditions characterized by muscle spasm.[1][5] Its primary mode of action involves the interruption of interneuronal and polysynaptic reflexes at the level of the spinal cord and brainstem.[2][6] This guide aims to provide a detailed technical overview for researchers and drug development professionals, consolidating the current understanding of phenyramidol's pharmacology.

Mechanism of Action: Central vs. Peripheral

The primary therapeutic effects of this compound are attributable to its action within the central nervous system (CNS).

Central Mechanism of Action

Phenyramidol's muscle relaxant and analgesic properties arise from its ability to depress polysynaptic reflexes in the spinal cord and brainstem.[1][3] This selective inhibition of interneuronal pathways reduces the excitability of motor neurons, thereby decreasing muscle tone and spasm. The analgesic effect is also linked to this central interneuronal blockade, which likely attenuates the transmission of nociceptive signals.[4]

Evaluation of Peripheral Action

Despite its profound effects on the musculoskeletal system, there is a conspicuous lack of evidence supporting a significant peripheral mechanism of action for phenyramidol. Studies on neuromuscular blocking agents, which act peripherally at the neuromuscular junction, describe mechanisms involving either competitive antagonism of acetylcholine (B1216132) receptors (non-depolarizing blockers) or persistent depolarization (depolarizing blockers).[7] There is no indication in the available literature that phenyramidol interacts with these peripheral targets. Its centrally mediated inhibition of motor neuron output is sufficient to explain the observed muscle relaxation.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized in human studies. Following oral administration, it is readily absorbed from the gastrointestinal tract.[6]

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 40-45 minutes | [6] |

| Elimination Half-Life (t½) | Approximately 11 hours | [6] |

| Metabolism | Hepatic, primarily via glucuronidation. | [3] |

| Excretion | Primarily as glucuronide conjugates in the urine, with a small proportion excreted in the feces. | [3][6] |

Pharmacodynamics and Clinical Efficacy

| Study Population | Dosage | Key Findings | Reference |

| Patients with acute spinal muscle spasm | 800 mg once daily | More effective in relieving spasms compared to methocarbamol. | [1] |

| Patients with musculoskeletal disorders | 200 mg | 59% of patients experienced improvement in pain. | [1] |

| Patients with musculoskeletal disorders | 100 mg to 400 mg orally | Pain relief ranging from 53.6% to 81.5%. | [1] |

| Pediatric patients (12-82 years) | Parenteral administration | "Excellent-good" muscle relaxant and analgesic efficacy in 89% of patients. | [1] |

| Patients with acute lumbago, integumental, and musculoskeletal pain | 400 mg, 2-3 times daily for 3-7 days | 68% improvement in Numerical Pain Rating Scale (NPRS) score. | [8] |

Conceptual Experimental Protocols

While the original detailed experimental protocols for phenyramidol are not easily accessible, the following outlines the conceptual methodologies that would be employed to characterize a centrally acting muscle relaxant.

In Vivo Evaluation of Muscle Relaxant Activity

-

Objective: To assess the central muscle relaxant effects of a test compound.

-

Animal Model: Mice or rats.

-

Methodology:

-

Inclined Screen Test: Animals are placed on a wire mesh screen inclined at a specific angle. The dose of the test compound that causes 50% of the animals to fall off the screen (ED50) is determined. This assesses muscle grip strength and coordination.

-

Rotarod Test: Animals are placed on a rotating rod. The ability of the compound to impair motor coordination, as evidenced by the inability to remain on the rod, is measured.

-

Spinal Cord Transection Model: To confirm a central site of action, the compound's effects on reflex activity can be assessed in animals with a transected spinal cord. A centrally acting agent will still be effective in depressing reflexes originating below the transection.

-

In Vivo Evaluation of Analgesic Activity

-

Objective: To determine the analgesic properties of a test compound.

-

Animal Model: Mice or rats.

-

Methodology:

-

Hot Plate Test: The latency of the animal's response (e.g., licking a paw) to a heated surface is measured before and after drug administration. An increase in latency indicates analgesia.

-

Tail-Flick Test: The time taken for an animal to move its tail away from a radiant heat source is measured.

-

Writhing Test: An irritating substance (e.g., acetic acid) is injected intraperitoneally, causing characteristic abdominal constrictions (writhes). The ability of the test compound to reduce the number of writhes is a measure of its analgesic effect.

-

Safety and Tolerability

Phenyramidol is generally well-tolerated.[1] Reported side effects are typically mild and may include nausea, epigastric pain, heartburn, and itching.[1] It has been noted that oral doses of up to 3200 mg per day have been tolerated without significant toxicity.[1] However, there have been reports of elevated liver enzymes with its use, suggesting that caution should be exercised in patients with pre-existing liver conditions.[4][7]

Conclusion

The available body of scientific literature strongly indicates that this compound exerts its therapeutic effects as a muscle relaxant and analgesic through a central mechanism of action. This involves the inhibition of polysynaptic reflexes within the spinal cord and brainstem, leading to a reduction in motor neuron excitability and a decrease in the central perception of pain. There is no substantial evidence to suggest a significant peripheral component to its action, such as direct effects on skeletal muscle or the neuromuscular junction. For drug development professionals, phenyramidol serves as a classic example of a centrally acting muscle relaxant, and its pharmacological profile underscores the importance of targeting spinal and supraspinal pathways for the management of musculoskeletal pain and spasm.

References

- 1. Three different pharmacological efficacy in a single molecule- phenyramidol - MedCrave online [medcraveonline.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Analgesic effectiveness of this compound, a new aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

A Historical Deep Dive into Phenyramidol: A Centrally Acting Muscle Relaxant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyramidol, chemically known as 2-(β-hydroxyphenethylamine)pyridine, emerged in the late 1950s as a novel therapeutic agent with a unique pharmacological profile.[1] Unlike many of its contemporaries, it possessed both muscle relaxant and analgesic properties, making it a compound of significant interest for the management of musculoskeletal disorders. This technical guide provides a comprehensive historical research overview of Phenyramidol's development and investigation as a muscle relaxant, focusing on its mechanism of action, key experimental findings, and early clinical evaluations. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals interested in the evolution of muscle relaxant pharmacology.

Chemical and Pharmacological Profile

Phenyramidol is a synthetic, non-narcotic drug. Early pharmacological studies quickly established that the parent molecule itself, rather than its metabolites, is responsible for its therapeutic effects.[1] Its primary mechanism of action is the blockade of polysynaptic reflexes in the brain and spinal cord, leading to a reduction in skeletal muscle hypertonicity without affecting monosynaptic reflexes.[1] This selective action on interneuronal pathways is central to its function as a muscle relaxant.[1][2]

Mechanism of Action: Interneuronal Blockade

Phenyramidol's efficacy as a muscle relaxant stems from its ability to interrupt the transmission of nerve impulses across polysynaptic pathways in the central nervous system. These pathways, involving one or more interneurons, are crucial in mediating complex reflexes and maintaining muscle tone. By inhibiting these pathways, Phenyramidol effectively dampens the excessive neuronal activity that leads to muscle spasm and rigidity.

Historical Experimental Research

The foundational research on Phenyramidol was conducted in the late 1950s and early 1960s, primarily focusing on its analgesic and muscle relaxant properties in both animal models and human clinical trials.

Key Animal Studies

Pioneering animal studies were instrumental in elucidating the pharmacological profile of Phenyramidol. These early investigations, often conducted in mice, rats, and rabbits, aimed to quantify its analgesic and muscle relaxant effects and determine its safety profile.

Experimental Protocols:

-

Analgesic Activity: A common method to assess analgesic efficacy was the use of thermal or electrical stimulation to induce a pain response. For instance, the D'Amour-Smith rat tail-flick method, where a focused beam of light is applied to the rat's tail, was a standard technique. The latency to flick the tail away from the heat source was measured before and after drug administration. Electrical stimulation of the dental pulp in rabbits was another method used to quantify analgesic effects.

-

Muscle Relaxant Activity: The ability of Phenyramidol to antagonize strychnine-induced convulsions and mortality in mice was a key indicator of its muscle relaxant properties. Another method involved assessing the drug's effect on the "righting reflex" in rodents. After being placed on their backs, the time it took for the animals to right themselves was measured, with an increase in time indicating muscle relaxation.

-

Neurotoxicity Assessment: The rotating rod test was frequently employed to evaluate potential neurological deficits. Mice were placed on a slowly rotating rod, and their ability to remain on the rod was observed. An inability to maintain balance was indicative of neurotoxicity.

Early Human Clinical Trials

Following promising results in animal models, a series of clinical trials were initiated to evaluate the efficacy and safety of Phenyramidol in human subjects suffering from various musculoskeletal conditions.

Key Studies and Methodologies:

-

Batterman et al. (1960): This clinical study investigated the analgesic effectiveness of oral Phenyramidol in patients with acute and chronic musculoskeletal pain.[1]

-

Protocol: Patients with conditions such as arthritis, myalgia, and bursitis were administered Phenyramidol at varying dosages. Pain relief was assessed using a graded scale (e.g., none, slight, moderate, complete) at regular intervals following drug administration. The study also monitored for the occurrence of any adverse effects.

-

-

Siegler et al.: A double-blind, placebo-controlled study was conducted to evaluate the efficacy of intramuscular Phenyramidol in patients with acute musculoskeletal disorders.[1]

-

Protocol: Patients with conditions like acute strains, sprains, and contusions were randomly assigned to receive either intramuscular Phenyramidol or a placebo. The primary endpoints for efficacy were changes in mobility, pain intensity (assessed using a visual analog scale or a numerical rating scale), and the degree of muscle spasm.[1] Objective measures such as range of motion and subjective patient-reported outcomes were recorded.

-

-

Multi-center Open-Label Study: A phase IV study assessed the safety and efficacy of oral Phenyramidol in patients with acute lumbago, integumental pain, and musculoskeletal pain.[3]

-

Protocol: Adult patients were administered 400 mg Phenyramidol tablets orally, one to two tablets two to three times daily for a duration of three to seven days. Efficacy was measured by the change in the Numerical Pain Rating Scale (NPRS) score. Safety was evaluated through monitoring of adverse events, and laboratory tests including complete blood count (CBC), liver function tests (LFTs), and renal function tests (RFTs).[3]

-

Quantitative Data Summary

The following tables summarize the quantitative data from key historical studies on Phenyramidol, providing a clear overview of its efficacy and safety profile.

Table 1: Efficacy of Oral Phenyramidol in Musculoskeletal Pain

| Study/Dosage | Number of Patients | Condition | Efficacy Outcome | Improvement Rate | Citation(s) |

| Batterman et al. (1960) - 200 mg | 61 | Musculoskeletal Disorders | Improvement in pain status | 59% | [1] |

| Clinical Study - 100 mg to 400 mg | - | Pain | Effective pain relief | 53.6% to 81.5% | [1] |

| Multi-center Study - 400 mg (1-2 tablets, 2-3 times/day) | 100 | Acute Lumbago, Integumental & Musculoskeletal Pain | Clinically meaningful improvement | 89% | [3] |

Table 2: Efficacy of Parenteral Phenyramidol

| Study | Number of Patients | Condition | Efficacy Outcome | Improvement Rate ("Excellent" or "Good") | Citation(s) |

| Siegler et al. (Intramuscular) | - | Acute Musculoskeletal Disorders | Statistically significant increase in mobility, decrease in pain and spasm compared to placebo | - | [1] |

| Clinical Randomized Study (Intramuscular) | 41 | Musculoskeletal Disorders | Muscle relaxant and analgesic efficacy | 82.9% | [1] |

| Clinical Randomized Study (Intravenous) | - | Musculoskeletal Disorders | Antispasmodic relief | 81% | [1] |

| Clinical Randomized Study (Intravenous) | - | Musculoskeletal Disorders | Analgesic efficacy | 90.52% | [1] |

| Pediatric Study (Parenteral) | 101 | - | Muscle relaxant and analgesic efficacy | 89% | [1] |

Table 3: Safety and Tolerability of Phenyramidol

| Study/Dosage | Adverse Events Reported | Incidence of Adverse Events | Tolerability | Citation(s) |

| Batterman et al. (1960) - 200 mg | Nausea, epigastric pain, heartburn, itching | 14.9% | - | [1] |

| Clinical Study - up to 3200 mg/day (oral) | No toxicity reported | - | Well-tolerated | [1] |

| Multi-center Study (Oral) | 12 adverse events in 11 patients (7 clinical, 5 laboratory-related) | 11% | Excellent: 53%, Good: 34%, Fair: 12%, Poor: 1% | [3] |

| Overall Studies | Side effects reported to be similar to placebo | 3.2% (Tolerable in 96.8% of patients) | - | [1] |

Synthesis of Phenyramidol

The chemical synthesis of Phenyramidol (2-(β-hydroxyphenethylamino)pyridine) typically involves the reaction of 2-aminopyridine (B139424) with styrene (B11656) oxide. This process can be visualized as a straightforward synthetic workflow.

Conclusion

The historical research on Phenyramidol firmly establishes its role as a centrally acting muscle relaxant with concomitant analgesic effects. Early animal and human studies, conducted with the scientific rigor of their time, demonstrated its efficacy in treating a range of painful musculoskeletal conditions. Its mechanism of action, centered on the selective blockade of polysynaptic reflexes, provided a targeted approach to alleviating muscle spasms. While the level of detail in the available historical experimental protocols may not match modern standards, the foundational research clearly laid the groundwork for understanding the clinical utility of Phenyramidol. This in-depth guide serves as a valuable repository of this historical knowledge for contemporary researchers and drug development professionals, offering insights into the early days of muscle relaxant pharmacology and the enduring principles of drug evaluation.

References

Phenyramidol Hydrochloride: An In-depth Technical Guide on its Analgesic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyramidol hydrochloride is a centrally acting skeletal muscle relaxant with significant analgesic properties. First described in the late 1950s, it has been utilized for the symptomatic treatment of painful musculoskeletal conditions. This technical guide provides a comprehensive overview of the scientific investigations into its analgesic effects, detailing its mechanism of action, preclinical and clinical data, and relevant experimental protocols.

Mechanism of Action

This compound's primary mechanism of action is the depression of polysynaptic reflexes in the spinal cord and, to a lesser extent, in the brainstem.[1] This selective inhibition of interneuronal pathways leads to a reduction in muscle hypertonus and spasms, which are often a primary source of pain in musculoskeletal disorders. The analgesic effect is intrinsically linked to its muscle relaxant properties, as breaking the pain-spasm-pain cycle is a key therapeutic outcome.

While the broad mechanism of action is established, the specific molecular targets and neurotransmitter systems modulated by Phenyramidol have not been extensively elucidated in publicly available literature. It is hypothesized that its action on interneurons may involve modulation of major inhibitory (e.g., GABAergic) or excitatory (e.g., glutamatergic) neurotransmission, but direct evidence from receptor binding or electrophysiological studies is not well-documented.

References

Foundational Studies on Phenyramidol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyramidol, a centrally acting muscle relaxant with analgesic properties, has historically been used as a racemic mixture. Recent advancements in chiral synthesis have enabled the separation and characterization of its individual (R) and (S) enantiomers, revealing distinct pharmacological profiles. This technical guide provides an in-depth overview of the foundational studies on Phenyramidol enantiomers, focusing on their synthesis, separation, and differential therapeutic effects. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and pharmacological studies. This guide adheres to stringent data presentation and visualization requirements, including detailed experimental protocols and logical diagrams to facilitate understanding and further research.

Introduction

Phenyramidol, chemically known as 2-(β-hydroxyphenethylamino)pyridine, possesses a chiral center, leading to the existence of two enantiomers: (R)-Phenyramidol and (S)-Phenyramidol. While the racemic mixture has been recognized for its dual analgesic and muscle relaxant activities, early research did not explore the stereospecific contributions of each enantiomer to the overall therapeutic effect[1][2]. The analgesic efficacy of the racemate is considered to be comparable to that of codeine[1]. Foundational work has now demonstrated that the pharmacological actions of Phenyramidol are attributable to the parent molecule rather than its metabolites[2]. The mechanism of action for the racemic mixture is understood to involve the blockade of interneuronal and polysynaptic reflexes within the spinal cord and brainstem[2][3].

Recent patent literature has brought to light the first successful asymmetric synthesis and separation of the (R) and (S) enantiomers of Phenyramidol, suggesting that they possess differentiated and enhanced therapeutic activities[4][5]. These findings have significant implications for the development of new, more targeted therapeutics with potentially improved efficacy and safety profiles.

Physicochemical and Pharmacological Data

The separation and characterization of Phenyramidol enantiomers have yielded specific physicochemical data, and initial pharmacological assessments have provided qualitative insights into their distinct activities.

Table 1: Physicochemical Properties of Phenyramidol Enantiomers

| Property | (R)-Phenyramidol | (S)-Phenyramidol | Reference |

| Form | Oxalate (B1200264) Salt | Oxalate Salt, Free Base, Hydrochloride Salt | [4][6] |

| Specific Rotation ([α]) | +33° | -33° (Oxalate Salt), -38.76° (c=1, methanol, Free Base) | [6] |

| Chiral Purity | >99% e.e. | >99% e.e. | [4][6] |

| Purity (Oxalate) | 100% | 100% | [6] |

| Purity (Hydrochloride) | 99.66% | 99.6% | [6] |

| Purity (Free Base) | 100% | 99.8% | [6] |

Table 2: Summary of Reported Pharmacological Activities of Phenyramidol Enantiomers

| Enantiomer | Reported Activity | Experimental Method Cited | Reference |

| (R)-Phenyramidol | Enhanced analgesic and skeletal muscle relaxant activity | Acetic acid-induced writhing method, Rota-rod method | [4] |

| (S)-Phenyramidol | Enhanced skeletal muscle relaxant and analgesic activity | Rota-rod method, Acetic acid-induced writhing method | [4] |

Note: Specific quantitative data (e.g., ED₅₀, IC₅₀) directly comparing the potency of the (R) and (S) enantiomers for their analgesic and muscle relaxant effects are not yet available in the public domain based on the conducted literature search.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the foundational studies of Phenyramidol enantiomers.

Asymmetric Synthesis of Phenyramidol Enantiomers

The patented method for the chiral synthesis of Phenyramidol enantiomers utilizes (R)- and (S)-styrene oxide as chiral synthons. The general scheme involves the reaction of 2-aminopyridine (B139424) with an alkali amide to form the corresponding alkali metal salt, followed by condensation with the appropriate styrene (B11656) oxide enantiomer[4][7][8].

Materials:

-

2-aminopyridine

-

Alkali amide (e.g., Lithium amide)

-

(R)-styrene oxide or (S)-styrene oxide

-

Organic solvent (e.g., Dimethylformamide (DMF))

-

Toluene

-

De-mineralized water

-

Oxalic acid dihydrate

-

Ethyl acetate (B1210297)

-

Ethanolic hydrochloride

Procedure for (S)-Phenyramidol Synthesis:

-

In a dry reaction flask, dissolve 2-aminopyridine in DMF.

-

Add lithium amide to the solution at 10-30°C and stir for 30-60 minutes.

-

Heat the reaction mixture to 80°C and apply a vacuum to remove the generated ammonia (B1221849) gas.

-

Add (S)-styrene oxide dropwise to the reaction mass at a temperature of 90°C over 1 hour.

-

Maintain the reaction mass at 90°C for 20-40 minutes.

-

Heat the reaction mass up to 110°C until the reaction is complete (monitored by TLC).

-

Distill the DMF under reduced pressure.

-

Add a mixture of Toluene and de-mineralized water to the residue and stir at 65°C for 10-20 minutes.

-

Separate the organic layer containing the (S)-Phenyramidol free base.

-

To form the oxalate salt, dissolve the free base in ethyl acetate and add a solution of oxalic acid dihydrate in ethyl acetate.

-

Cool the mixture to room temperature to allow the (S)-Phenyramidol oxalate to precipitate, then filter and dry.

-

To form the hydrochloride salt, the oxalate salt can be hydrolyzed, and the resulting free base is treated with ethanolic hydrochloride.

Note: The synthesis of (R)-Phenyramidol follows the same procedure with the substitution of (R)-styrene oxide.

Caption: Asymmetric synthesis of Phenyramidol enantiomers.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This method is a widely used model for screening peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a manifestation of visceral pain. The reduction in the number of writhes is indicative of analgesic activity.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Acetic acid solution (0.6% v/v in normal saline)

-

Test compounds ((R)-Phenyramidol, (S)-Phenyramidol)

-

Vehicle (e.g., normal saline)

-

Standard analgesic drug (e.g., Aspirin)

-

Syringes and needles for oral and intraperitoneal administration

-

Observation chambers

Procedure:

-

Divide the mice into groups (e.g., vehicle control, standard drug, and different doses of each enantiomer).

-

Administer the test compounds or vehicle orally to the respective groups.

-